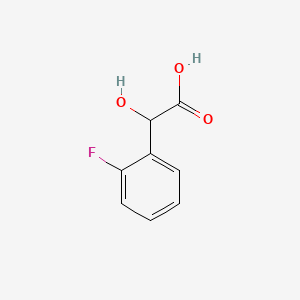
2-Fluoromandelic acid
Overview
Description
2-Fluoromandelic acid is an organic compound with the chemical formula C8H7FO3. It is a derivative of mandelic acid, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoromandelic acid can be synthesized through several methods. One common approach involves the fluorination of mandelic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of mandelic acid in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound often involves the resolution of racemic mixtures. This can be achieved through enantiospecific co-crystallization with resolving agents like levetiracetam. The process involves forming enantiospecific co-crystals, which can then be separated to obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoromandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluorobenzoylformic acid.
Reduction: Reduction reactions can convert it to 2-fluorophenylglycolic acid.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 2-Fluorobenzoylformic acid.
Reduction: 2-Fluorophenylglycolic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Fluoromandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoromandelic acid involves its interaction with various molecular targets. The fluorine atom enhances its reactivity and binding affinity to specific enzymes and receptors. This can lead to the modulation of biochemical pathways, making it a valuable compound in drug development and other applications .
Comparison with Similar Compounds
- 2-Chloromandelic acid
- 3-Chloromandelic acid
- 4-Chloromandelic acid
- 4-Bromomandelic acid
- 4-Fluoromandelic acid
Comparison: 2-Fluoromandelic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chlorinated and brominated counterparts, the fluorine atom provides higher electronegativity and smaller atomic radius, leading to different reactivity and interaction profiles .
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRHIZZWWDONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382479 | |
| Record name | 2-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389-31-1 | |
| Record name | 2-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-fluoromandelic acid interesting in the context of chiral resolution?
A: this compound, as a chiral molecule, presents a challenge in separating its enantiomers. The research demonstrates that this compound forms diastereomeric salts with (+)-(1S;2S)-pseudoephedrine with a large difference in solubility. Specifically, the diastereomers with 2'-fluoromandelic acid exhibit the largest solubility difference (15-fold) in 95% ethanol []. This significant difference in solubility between the diastereomeric salts allows for easier separation and purification of the desired enantiomer, making it a valuable tool for chiral resolution.
Q2: What are the primary intermolecular interactions responsible for the formation of these diastereomeric salts?
A: The main interactions driving the formation of the diastereomeric salts are hydrogen bonds []. These hydrogen bonds occur between the protonated secondary ammonium ion of the (+)-(1S;2S)-pseudoephedrine and the carboxylate group of the fluoromandelic acid. The research highlights different structural arrangements of these hydrogen bonds depending on the specific diastereomer formed, leading to variations in solubility and other physical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


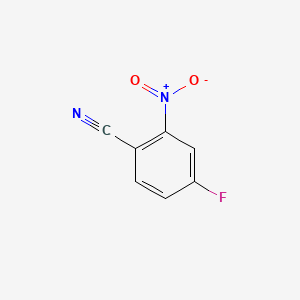
![3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1304811.png)
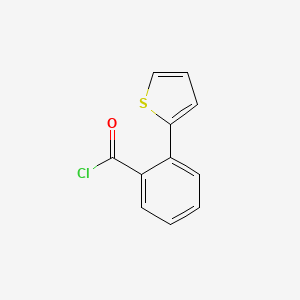
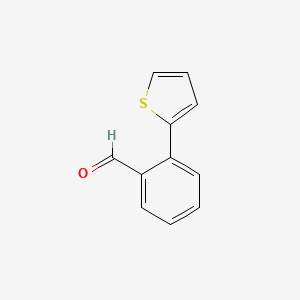
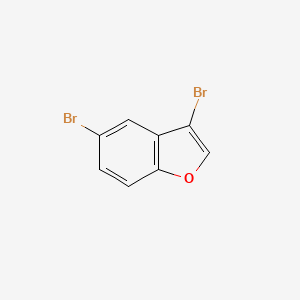

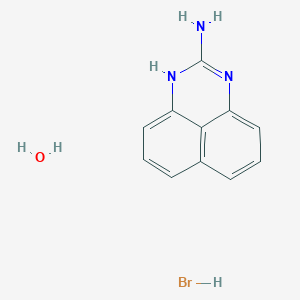

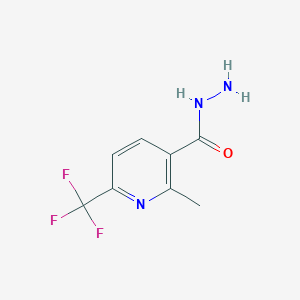
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)


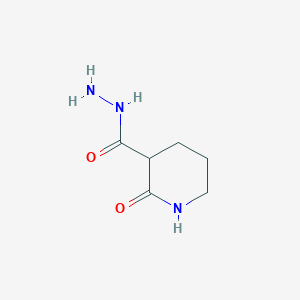
![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
